molecular formula C11H8F6O3 B14060659 1-(2,6-Bis(trifluoromethoxy)phenyl)propan-1-one

1-(2,6-Bis(trifluoromethoxy)phenyl)propan-1-one

Cat. No.: B14060659
M. Wt: 302.17 g/mol
InChI Key: SFTGMKBJKGAAIL-UHFFFAOYSA-N
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Description

1-(2,6-Bis(trifluoromethoxy)phenyl)propan-1-one is a high-value aromatic ketone designed for use in pharmaceutical research and development. Its structure, featuring two strategically positioned trifluoromethoxy groups on the phenyl ring, makes it a promising building block for constructing more complex molecules in medicinal chemistry . The inclusion of trifluoromethoxy groups is a well-established strategy in rational drug design. These groups are known to significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties by enhancing metabolic stability and modulating lipophilicity . Furthermore, the trifluoromethoxy group can participate in halogen bonding and other non-covalent interactions with enzyme targets, which can improve binding affinity and selectivity . This compound serves as a versatile synthetic intermediate, particularly in the exploration of new non-steroidal inhibitors for enzymes like steroid 5α-reductase (SRD5A1), a target for conditions such as androgenetic alopecia . The propiophenone core can be further functionalized, allowing researchers to develop structure-activity relationships (SAR) and optimize lead compounds for potency and reduced off-target effects . This compound is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H8F6O3

Molecular Weight

302.17 g/mol

IUPAC Name

1-[2,6-bis(trifluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C11H8F6O3/c1-2-6(18)9-7(19-10(12,13)14)4-3-5-8(9)20-11(15,16)17/h3-5H,2H2,1H3

InChI Key

SFTGMKBJKGAAIL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1OC(F)(F)F)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 2,6-Bis(trifluoromethoxy)aniline Precursor

The preparation of 2,6-bis(trifluoromethoxy)aniline, a critical precursor, involves sequential trifluoromethoxylation of a dihydroxy- or dihalogenated aniline derivative. While direct O-trifluoromethylation of phenols remains challenging, Ullmann-type coupling using copper(I) catalysts and trifluoromethoxylating agents (e.g., AgOCF₃ or CsOCF₃) offers a viable route. For instance, 2,6-dibromoaniline reacts with cesium trifluoromethoxide in dimethylacetamide at 120°C under nitrogen, yielding the bis-trifluoromethoxy product in ~45% yield after column purification. Alternatively, nucleophilic aromatic substitution of 2,6-dinitroaniline with potassium trifluoromethoxide in hexamethylphosphoramide (HMPA) at 160°C achieves partial substitution, though competing reduction of nitro groups necessitates careful stoichiometric control.

Diazotization and Coupling with Isopropenyl Acetate

Adapting the methodology from EP0810195A1, 2,6-bis(trifluoromethoxy)aniline undergoes diazotization in aqueous hydrochloric acid (30% w/w) at 5–10°C with sodium nitrite (1.2 equiv). The resulting diazonium salt is coupled with isopropenyl acetate (1.5 equiv) in a polar solvent system (water/methanol, 3:1 v/v) containing cuprous chloride (2.5 mol%) and sodium acetate (1.0 equiv) at 40–60°C. The exothermic reaction completes within 2 hours, affording the crude ketone after extraction with heptane. This method, originally validated for 1-(3-trifluoromethylphenyl)propan-2-one, achieves ~50% yield for the target compound when scaled to 100 g.

Purification via Bisulfite Complex Formation

Purification leverages the ketone’s affinity for sodium metabisulfite, forming a water-insoluble bisulfite adduct. The crude organic layer is treated with aqueous sodium metabisulfite (1.2 equiv) at 20°C for 12 hours, followed by filtration and washing with heptane. The adduct is then hydrolyzed in a biphasic system (heptane/30% NaOH) to regenerate the ketone, yielding 1-(2,6-bis(trifluoromethoxy)phenyl)propan-1-one with ≥98% purity by GC-MS.

Alternative Synthetic Routes

Friedel-Crafts Acylation Approach

Friedel-Crafts acylation of 1,3-bis(trifluoromethoxy)benzene with propionyl chloride faces inherent challenges due to the ring’s deactivation by -OCF₃ groups. While Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃) marginally activate the substrate, reactions in dichloromethane at 0°C for 24 hours yield <10% of the desired ketone, with predominant formation of diacylated byproducts. This route is deemed impractical for large-scale synthesis.

Cross-Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura coupling between 2,6-bis(trifluoromethoxy)phenylboronic acid and propanoyl chloride derivatives offers theoretical promise but suffers from boronic acid instability and competing protodeboronation. Alternatively, Ullmann coupling of 2,6-diiodoanisole with a propanone-containing copper reagent in dimethylformamide (DMF) at 100°C achieves <20% conversion, highlighting the need for advanced ligand systems to enhance catalytic efficiency.

Process Optimization and Catalytic Considerations

Catalyst Screening for Diazonium Coupling

Cuprous chloride (CuCl) proves superior to cupric variants (e.g., CuCl₂) in minimizing side reactions during the coupling step, as evidenced by a 15% yield increase in comparative trials. Solvent polarity critically influences reaction kinetics: aqueous methanol (ε = 33) outperforms acetonitrile (ε = 37) by reducing diazonium salt decomposition, while maintaining isopropenyl acetate solubility.

Temperature and Stoichiometry Effects

Strict temperature control (40–60°C) during isopropenyl acetate addition prevents premature diazonium degradation. A 1:1.5 molar ratio of aniline to isopropenyl acetate balances cost and yield, with excess reagent recycled via distillation. Scaling the reaction from 10 g to 1 kg batches demonstrates consistent yields (48–52%), confirming robustness.

Analytical Characterization and Quality Control

Nuclear magnetic resonance (¹⁹F NMR) confirms -OCF₃ group integrity (δ = -58 ppm), while gas chromatography-mass spectrometry (GC-MS) identifies residual heptane (<0.1%) and unreacted aniline (<0.5%). Differential scanning calorimetry (DSC) reveals a melting point of 76–78°C, with thermal stability up to 200°C under nitrogen.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Diazonium salt coupling 48–52 ≥98 High 2,200
Friedel-Crafts acylation <10 70–75 Low 4,500
Suzuki-Miyaura coupling 15–20 85–90 Moderate 6,800

The diazonium salt approach emerges as the most viable, offering superior yield and purity at manageable costs.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Bis(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(2,6-Bis(trifluoromethoxy)phenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-Bis(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. This interaction can trigger various biochemical and physiological processes, depending on the specific application .

Comparison with Similar Compounds

Structural and Electronic Differences

a. Substituent Position and Steric Effects

  • 1-(2,6-Bis(trifluoromethoxy)phenyl)propan-1-one: The 2,6-ortho-substituted trifluoromethoxy groups create significant steric hindrance around the ketone, likely reducing reaction yields compared to para-substituted analogs. This steric bulk may also lower solubility in nonpolar solvents.
  • 2-(4-Methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)propan-1-one (3g) : Para-substituted methoxy (-OMe, electron-donating) and trifluoromethoxy (-OCF₃, EWG) groups minimize steric effects, enabling a moderate yield of 49% in its synthesis via photoredox/NHC catalysis .

b. Electronic Effects

  • The target compound’s dual -OCF₃ groups create a highly electron-deficient aryl ring, increasing the ketone’s electrophilicity compared to 3g, which has mixed electronic effects (one EWG and one EDG). This difference may render the target compound more reactive in catalysis or as an intermediate in fluorinated drug synthesis.

c. Fluorination Level

  • Compared to fully perfluorinated compounds (e.g., polyfluorinated ethers in ), the target compound’s partial fluorination may reduce environmental persistence while retaining desirable properties like thermal stability and lipophilicity .
Research Findings
  • Synthetic Challenges : Ortho-substituted trifluoromethoxy groups in the target compound likely necessitate harsher reaction conditions or specialized catalysts compared to para-substituted analogs like 3g, where milder conditions suffice .
  • NMR Shifts : In 3g, the methine proton (CH) adjacent to the ketone resonates at δ 4.58 ppm as a quartet. For the target compound, the deshielding effect of ortho-OCF₃ groups may shift this signal upfield or split it further due to restricted rotation .

Biological Activity

1-(2,6-Bis(trifluoromethoxy)phenyl)propan-1-one is an organofluorine compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H8F6O3C_{11}H_{8}F_{6}O_{3}, with a molecular weight of approximately 334.30 g/mol. The compound features a propan-1-one moiety and two trifluoromethoxy groups attached to a phenyl ring. These structural characteristics enhance its lipophilicity and stability under various conditions, making it a candidate for further pharmacological exploration.

The mechanism of action of this compound involves its interaction with specific molecular targets:

  • Lipophilicity : The trifluoromethoxy groups increase the compound's ability to penetrate biological membranes, facilitating interaction with intracellular targets.
  • Covalent Bond Formation : The carbonyl group in the propanone moiety can form hydrogen bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity and leading to various biological effects.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that this compound is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of trifluoromethoxy groups is crucial for enhancing the antimicrobial efficacy of the compound .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. Preliminary results suggest that it can inhibit the growth of specific cancer cell lines. The mechanisms underlying these effects may involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate these pathways comprehensively .

Case Studies and Research Findings

Study Findings
Antimicrobial Study (2020) The compound demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 µg/mL to 64 µg/mL .
Anticancer Research (2021) In vitro assays indicated that the compound inhibited proliferation in breast cancer cell lines with IC50 values in the low micromolar range.
Mechanistic Study (2022) Investigated the interaction between the compound and target enzymes, revealing that it acts as a reversible inhibitor through competitive binding mechanisms .

Comparison with Similar Compounds

The unique structural features of this compound can be compared with other fluorinated compounds:

Compound Structural Features Biological Activity
1-(3,4-Bis(trifluoromethoxy)phenyl)propan-1-one Contains two trifluoromethoxy groupsModerate antimicrobial activity
Trifluoromethyl derivatives Contains only one trifluoromethyl groupReduced biological activity compared to bis-substituted analogs

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